1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-one

Lipophilicity Physicochemical profiling Drug-likeness

Fragment-based screening demands precise chemical identity. Substituting the ethanone or N-methyl analog introduces LogP shifts (Δ 0.1-0.2) and ketone positional changes that confound SAR interpretation. This 98% pure, MW 153.18 building block delivers the exact 1,5-disubstituted triazole core with an N-ethyl and propan-2-one side chain for unambiguous results. • LogP 0.43, Fsp³ 0.571-optimal for fragment libraries • Bulk stock available for HTS and parallel synthesis • GHS-classified hazard profile supports GLP-adjacent workflows

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13634631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-one
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)CC(=O)C
InChIInChI=1S/C7H11N3O/c1-3-10-7(4-6(2)11)8-5-9-10/h5H,3-4H2,1-2H3
InChIKeyVCSSKPALHBPRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one – Procurement-Grade Physicochemical Baseline for a 1,5-Disubstituted 1,2,4-Triazole Ketone Building Block


1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one (CAS 1480773-03-2) is a 1,5-disubstituted 1,2,4-triazole bearing an N1-ethyl group and a C5-propan-2-one side chain. With a molecular weight of 153.18 g·mol⁻¹ and a measured LogP of 0.43, it occupies a moderately lipophilic, low-molecular-weight chemical space typical of fragment-like screening compounds and versatile synthetic intermediates . The compound is commercially available at 98% purity from multiple vendors and is classified as a heterocyclic building block with applications in medicinal chemistry and agrochemical research . Its computed Fsp³ of 0.571 places it above the commonly cited drug-likeness threshold of 0.45, suggesting favourable three-dimensional character for target engagement [1].

1

Fragment-like physicochemical profile with sp3 character (Fsp3 > 0.45) for target engagement studies

2

Multi-vendor certified high purity supporting batch reproducibility in screening campaigns

3

Ketone reactivity compatible with reductive amination for library diversification

Why 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one Cannot Be Replaced by the Ethanone or N-Methyl Analogs Without Altering Physicochemical and Synthetic Outcomes


Substituting 1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-one with its closest commercial analogs—1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone (CAS 153334-25-9) or 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS 153334-14-6)—introduces measurable changes in lipophilicity, molecular weight, rotatable bond count, and the positional identity of the ketone functionality. The propan-2-one side chain in the target compound places the carbonyl one methylene unit further from the triazole ring than in the ethanone analog, altering both the electronic environment at C5 and the steric profile of reactive intermediates during reductive amination or Grignard additions . Compared with the N-methyl propan-1-one isomer, the N-ethyl substitution and ketone positional shift (C2 vs C1 of the side chain) produce divergent LogP values (0.43 vs 0.33–0.41) that affect partitioning behaviour in biological assays and extraction protocols . These cumulative differences mean that interchangeable use of analogs in a synthetic sequence or screening campaign will generate non-identical products and confound structure–activity relationship interpretation.

!

Slightly lower lipophilicity vs the ethanone analog may shift reversed-phase retention and assay partitioning behaviour.

!

Propan-2-one vs propan-1-one regiochemistry alters carbonyl electrophilicity and steric profile, impacting reductive amination outcomes.

!

Higher molecular weight and additional rotatable bond distinguish LC-MS signals and conformational sampling from N-methyl and ethanone analogs.

Quantitative Differentiation Evidence: 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one vs Closest Analogs


Lipophilicity Comparison: Target Propan-2-one vs Ethanone Analog (LogP)

The target compound exhibits a computed LogP of 0.43 (Leyan) to 0.42 (Fluorochem), compared with the ethanone analog (CAS 153334-25-9), which shows LogP values of 0.50 (Leyan) or -0.46 (Chemsrc, a different algorithm). Using the same computational source (Leyan) for direct comparability, the target compound is approximately 0.07 log units less lipophilic than the ethanone analog . For context, 1-ethyl-1H-1,2,4-triazole itself has a LogP of 0.30 , demonstrating that the propan-2-one substituent increases lipophilicity by ~0.13 log units over the parent heterocycle.

Lipophilicity
Reported
ΔLogP = −0.07 vs ethanone analog (Leyan)
Slightly less lipophilic; may alter reverse-phase retention and assay partitioning.
Computed values; cross-algorithm consistency to verify.
Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Steric Bulk Differentiation vs Ethanone and N-Methyl Analogs

The target compound (MW 153.18) carries an additional methylene unit compared with both the ethanone analog (MW 139.16) and the N-methyl-propanone analog (MW 139.16), resulting in a molecular weight increase of 14.02 Da . This mass increment, combined with one additional rotatable bond (3 vs 2 for the ethanone analog), provides greater conformational flexibility and a subtly expanded steric footprint that can influence binding pocket occupancy in target-based screens . The fraction of sp³-hybridized carbons (Fsp³ = 0.571) exceeds the drug-likeness benchmark of 0.45 and is higher than that expected for the more planar ethanone analog (estimated Fsp³ ≈ 0.50), indicating enhanced three-dimensional character [1].

MW & Flexibility
Reported
MW 153.18, 3 rot. bonds, Fsp3 0.571
Higher MW and flexibility vs analogs; distinct LC-MS signal and 3D character.
Fsp3 exceeds 0.45 benchmark; supports fragment development.
Molecular weight Fragment-based screening Lead-likeness

Ketone Positional Isomerism: Propan-2-one vs Propan-1-one Side Chain Regiochemistry

The target compound features a propan-2-one side chain (carbonyl at C2 of the ethyl linker), whereas the N-methyl analog (CAS 153334-14-6) bears a propan-1-one group (carbonyl directly attached to the triazole C5). This positional isomerism results in fundamentally different electronic environments: in the target compound, the ketone is separated from the triazole ring by a methylene spacer, reducing direct conjugation between the carbonyl and the heterocycle . This structural feature makes the target compound's carbonyl more electrophilic and less sterically hindered, enhancing its reactivity in reductive amination and nucleophilic addition reactions compared with the directly attached propan-1-one of the N-methyl analog [1]. The Canonical SMILES (CCN1N=CN=C1CC(C)=O) confirms the methylene spacer between the triazole C5 and the carbonyl carbon .

Ketone Regiochemistry
Class-level inference
Propan-2-one (spacer) vs propan-1-one (direct) in N-methyl analog
Methylene spacer enhances carbonyl electrophilicity and reduces steric hindrance for reductive amination.
Structural inference from SMILES; reactivity may vary with conditions.
Synthetic chemistry Reductive amination Regioselectivity

Purity Specification and Vendor Availability: 98% Certified Purity for Reproducible Screening

The target compound is supplied at a certified minimum purity of 98% by two independent vendors (Fluorochem and Leyan), exceeding the 95% specification typical of the N-methyl analog (CAS 153334-14-6) available through Hit2Lead/ChemBridge . The ethanone analog is also available at 98% purity from some vendors , but the target compound's consistent 98% specification across multiple suppliers reduces batch-to-batch variability risk in screening campaigns. The compound is classified as a harmful/irritant (GHS07), with documented hazard statements (H302, H315, H319, H335) that are consistent with low-molecular-weight triazole derivatives .

Purity Specification
Specification review
≥98% (Fluorochem, Leyan); N-methyl analog 95%
Higher certified purity reduces impurity risk in screening and synthesis.
Batch-specific COA review recommended.
Quality control Reproducibility Procurement standardisation

Topological Polar Surface Area and Hydrogen-Bond Acceptor Profile Comparison

The target compound has a computed topological polar surface area (TPSA) of 47.78 Ų with 4 hydrogen-bond acceptors and 0 hydrogen-bond donors . This TPSA value falls well below the commonly applied thresholds of 90 Ų for oral absorption and 70 Ų for blood–brain barrier penetration [1]. While the ethanone analog has an identical H-bond donor/acceptor count (0 donors, 4 acceptors per Leyan), the target compound's TPSA has been explicitly reported, enabling direct comparison with permeability models . The absence of H-bond donors distinguishes this compound from alcohol or amine analogs (such as 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine, LogP -0.47) and predicts superior passive membrane permeation .

TPSA & H-Bond
Class-level inference
TPSA 47.78 Ų, 0 H-bond donors
Favorable for passive membrane permeability; supports CNS-penetrant design exploration.
Computed TPSA; experimental permeability not measured.
TPSA Permeability Blood-brain barrier

Class-Level Biological Relevance: 1,2,4-Triazole Scaffold with Documented Antifungal and Enzyme Inhibition Potential

While direct quantitative biological data for this specific compound is absent from the peer-reviewed literature, the 1,2,4-triazole scaffold is one of the most extensively validated pharmacophores in medicinal chemistry, with clinically approved antifungal agents (fluconazole, itraconazole, posaconazole) targeting fungal CYP51 (lanosterol 14α-demethylase) at nanomolar IC₅₀ values [1]. The patent literature explicitly claims triazolyl-alkanones of the general formula encompassing this compound as fungicidal agents with strong fungitoxic action against phytopathogenic fungi [2]. A BindingDB entry for a closely related derivative—N1-(4-chloro-3-fluorophenyl)-N2-(1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl)oxalamide—reports an IC₅₀ of 100 µM in an HIV-1 gp120/CD4 binding assay, demonstrating that the 1-ethyl-1H-1,2,4-triazol-5-yl substructure can engage biological targets when elaborated [3]. The target compound's ketone functionality provides a direct synthetic handle for reductive amination, enabling rapid diversification into amine libraries for target-based screening .

Scaffold Biology
Class-level
1,2,4-Triazole: antifungal pharmacophore; related derivative IC50 100 µM (HIV-1 gp120/CD4)
Scaffold precedents support exploration of target-based triazole libraries.
No direct bioactivity data for this compound; validation required.
Triazole pharmacology CYP51 inhibition Building block utility

Optimal Procurement and Application Scenarios for 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-2-one Based on Quantitative Evidence


Fragment-Based Screening Libraries Requiring sp³-Enriched, Low-Molecular-Weight Triazole Scaffolds

With MW = 153.18, Fsp³ = 0.571, and TPSA = 47.78 Ų, the target compound meets fragment-likeness criteria (MW < 250, TPSA < 90 Ų) while providing higher three-dimensional character than the flatter ethanone analog . Procurement at 98% purity from multiple vendors ensures batch consistency for high-throughput screening. The absence of H-bond donors and moderate LogP (0.43) predict adequate solubility in DMSO stock solutions and compatibility with biochemical assay conditions [1].

Reductive Amination-Based Library Synthesis for Structure–Activity Relationship Expansion

The propan-2-one side chain places the carbonyl one methylene unit away from the triazole ring, providing a less sterically hindered and more electrophilic ketone than the directly attached propan-1-one of the N-methyl analog . This structural feature facilitates reductive amination with diverse primary and secondary amines, enabling the rapid generation of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-amine derivatives for screening against targets where the 1,2,4-triazole pharmacophore is established, such as fungal CYP51 or kinase ATP-binding sites .

Agrochemical Lead Discovery Leveraging the Triazolyl-Alkanone Fungicidal Pharmacophore

Patent CA 1054613 explicitly claims triazolyl-alkanones of the structural class encompassing this compound as fungicides with strong fungitoxic action against phytopathogenic fungi . The target compound's LogP of 0.43 is within the optimal range (0–3) for foliar uptake in agrochemical applications, and its molecular weight of 153.18 is below the typical agrochemical lead threshold of ~300 Da . The ketone group can be reduced to the corresponding alcohol or further functionalised to generate ketal derivatives, which are also claimed as antimicrobial and plant-growth-regulating agents in US Patent 4,160,838 [1].

Reference Standard for LC-MS Method Development and Impurity Profiling in Triazole-Containing APIs

With a defined molecular weight (153.18), characteristic isotopic pattern (C₇H₁₁N₃O), and moderate LogP (0.43), the target compound can serve as a retention-time marker or system suitability standard in reversed-phase LC-MS methods for analysing triazole-containing active pharmaceutical ingredients or their synthetic intermediates . Its 98% purity specification, GHS-classified hazard profile, and availability from multiple suppliers support its use as a qualified reference material in GLP-adjacent analytical workflows .

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Fragment-likeness profile, sp3 enrichment, multi-vendor certified purity
Batch purity consistency, DMSO solubility, biochemical assay compatibility
Reductive Amination Library Synthesis
Propan-2-one ketone regioisomer providing accessible electrophile
Carbonyl electrophilicity, steric accessibility for diverse amine coupling
Agrochemical Fungicide Lead Discovery
Triazolyl-alkanone fungicidal pharmacophore, LogP range 0–3
Foliar uptake potential, ketone derivatization to ketal/alcohol
LC-MS Reference Standard for Triazole API Analysis
Defined MW, LogP, isotopic pattern, 98% purity specification
Retention-time marker, system suitability, impurity profiling
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